Sodium D-gulonate
Overview
Description
Sodium D-gluconate, also known as Sodium gluconate, is a compound with the formula NaC6H11O7 . It is the sodium salt of gluconic acid and is recognized for its chelating properties . This white, water-soluble powder has a wide range of applications across industries . It is used as a chelating agent in various processes, including textile, metal surface treatment, cement, and more .
Synthesis Analysis
Sodium Gluconate can be produced through the fermentation process or chemical synthesis . In the fermentation process, glucose is fermented by certain microorganisms, typically strains of Aspergillus niger or Pseudomonas . Gluconic acid is the primary product of this fermentation, and Sodium Gluconate is derived by neutralizing gluconic acid with sodium hydroxide .Molecular Structure Analysis
The sodium D-gluconate has been synthesized and characterized by elemental analysis and X-ray crystallography . X-ray single-crystal analysis reveals that the compound exhibits an obvious chelate property of D-gluconate anions to sodium cation, and the latter is coordinated to six D-gluconate anions .Physical and Chemical Properties Analysis
Sodium D-gluconate is a white, odorless, water-soluble powder . It has a molar mass of 218.137 g·mol−1 . It is slightly soluble in ethanol and diethyl ether .Scientific Research Applications
Crystal Structure Analysis
- Sodium D-gulonate, particularly in its form as sodium-2-keto-L-gulonate-monohydrate, plays a role in the structural analysis of crystals. This substance has been studied using single-crystal X-ray diffraction, revealing details about its crystal structure and properties. Such analysis is crucial in understanding the formation and characteristics of various crystalline materials (Dette et al., 2012).
Impact on Cell Cultures
- In biological research, this compound derivatives have been used to study their effects on cell cultures. One specific compound, dikegulac sodium (a derivative of this compound), has been shown to inhibit the division of cells in culture systems. This kind of research is vital for understanding cellular responses to various compounds and has implications in developmental biology and toxicology (Zilkah & Gressel, 2004).
Application in Vitamin C Production
- A significant application of this compound is in the production of Vitamin C. Techniques like bipolar membrane electrodialysis have been used for the acidification of sodium 2-keto-L-gulonate, a critical step in the industrial synthesis of Vitamin C. This process replaces traditional methods, providing a more efficient and potentially environmentally friendly approach to Vitamin C production (Yu et al., 2000).
Role in Energy Storage Technologies
- Although not directly involving this compound, research on sodium and sodium-ion batteries over the past decades provides context for the broader applications of sodium compounds in energy storage. Sodium batteries, due to their cost-effectiveness and abundant raw materials, are a subject of intense research, with potential applications in large-scale energy storage systems (Delmas, 2018).
Biomedical Imaging
- Sodium compounds, including forms related to this compound, have been explored in the field of magnetic resonance imaging (MRI). Sodium MRI provides quantitative biochemical information on tissue viability and cell integrity, aiding the diagnosis and prognosis of various diseases. This research highlights the potential medical applications of sodium-based compounds in advanced imaging technologies (Madelin & Regatte, 2013).
Mechanism of Action
Future Directions
Sodium D-gluconate is very easily absorbed by the biological body and many people pay great attention to it because it is non-toxic and fully biodegradable . It is very useful to study the crystal structure and some thermodynamic properties of electrolyte solution of D-gluconate, which is needed to develop new application fields and to carry out relevant theoretical research .
Properties
IUPAC Name |
sodium;(2R,3R,4S,5R)-2,3,4,5,6-pentahydroxyhexanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O7.Na/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h2-5,7-11H,1H2,(H,12,13);/q;+1/p-1/t2-,3+,4-,5-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPMFZISCCZSDND-BZWNWTOPSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H]([C@H]([C@H](C(=O)[O-])O)O)O)O)O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NaO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6451-20-3 | |
Record name | Sodium gulonate, D- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006451203 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SODIUM GULONATE, D- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01ZL0320WM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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